P-Toluidine-D3 (methyl-D3)

Descripción general

Descripción

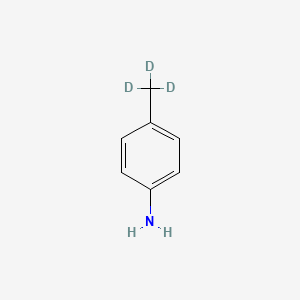

P-Toluidine-D3 (methyl-D3) is a deuterated form of p-toluidine, where the methyl group is replaced with a deuterium-labeled methyl group. This compound is an isotopically labeled analog of p-toluidine, which is an aromatic amine. The chemical structure of p-toluidine-D3 (methyl-D3) consists of a benzene ring substituted with an amino group (NH2) and a deuterated methyl group (CD3) at the para position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of p-toluidine-D3 (methyl-D3) typically involves the deuteration of p-toluidine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure selective deuteration of the methyl group.

Industrial Production Methods

Industrial production of p-toluidine-D3 (methyl-D3) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterated compound is then purified using techniques such as distillation or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

P-Toluidine-D3 (methyl-D3) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form p-toluidine derivatives such as 4,4’-dimethylazobenzene and 4,4’-dimethylazoxybenzene.

Reduction: Reduction reactions can convert p-toluidine-D3 (methyl-D3) to its corresponding amine derivatives.

Substitution: The amino group in p-toluidine-D3 (methyl-D3) can participate in electrophilic substitution reactions, leading to the formation of various substituted aromatic compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of catalysts such as magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

Substitution: Electrophilic reagents such as bromine (Br2) or nitronium ion (NO2+).

Major Products

Oxidation: 4,4’-dimethylazobenzene and 4,4’-dimethylazoxybenzene.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry

P-Toluidine-D3 is extensively used as a tracer in chemical reaction mechanisms and kinetic studies. The deuterium labeling allows researchers to monitor reaction pathways and rates more accurately than with non-deuterated compounds. Key applications include:

- Kinetic Studies : Understanding reaction rates by observing the differences in behavior between labeled and unlabeled compounds.

- Mechanistic Studies : Elucidating the mechanisms of reactions involving aromatic amines through isotopic substitution effects.

Biology

In biological research, P-Toluidine-D3 is utilized for metabolic studies to trace pathways involving p-toluidine derivatives. Its applications include:

- Metabolic Pathway Tracing : Tracking the incorporation of deuterium into metabolic products to study biochemical pathways.

- Biological Interactions : Investigating how labeled compounds interact with enzymes and proteins, providing insights into biological processes.

Medicine

P-Toluidine-D3 plays a significant role in pharmacokinetic studies, which examine how drugs are absorbed, distributed, metabolized, and excreted in biological systems. Specific applications include:

- Drug Development : Assessing the pharmacokinetics of new drug candidates by tracing their metabolic fates using isotopically labeled compounds.

- Toxicological Studies : Evaluating the safety and metabolic profiles of p-toluidine derivatives in preclinical research.

Industry

In industrial applications, P-Toluidine-D3 is used for developing new catalysts and materials. Its isotopic labeling aids in:

- Catalyst Development : Understanding catalytic processes by monitoring reaction pathways with labeled substrates.

- Synthesis of Deuterated Compounds : Producing high-purity deuterated intermediates for pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have documented the applications of P-Toluidine-D3 across different fields:

- A study on the metabolic pathways involving p-toluidine derivatives utilized P-Toluidine-D3 to trace its incorporation into various metabolites, revealing critical insights into its biological activity .

- Research focusing on drug metabolism employed P-Toluidine-D3 to investigate how modifications in structure affect pharmacokinetics, demonstrating its utility in drug development .

- Kinetic studies using P-Toluidine-D3 as a tracer highlighted differences in reaction rates compared to non-deuterated analogs, providing valuable data for mechanistic understanding .

Mecanismo De Acción

The mechanism of action of p-toluidine-D3 (methyl-D3) involves its interaction with molecular targets and pathways similar to those of p-toluidine. The deuterium labeling allows for the tracking of the compound in various reactions and processes. The amino group in p-toluidine-D3 (methyl-D3) can participate in hydrogen bonding and electrophilic substitution reactions, influencing its reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

P-Toluidine-D3 (methyl-D3) can be compared with other deuterated and non-deuterated aromatic amines, such as:

P-Toluidine: The non-deuterated analog with similar chemical properties but without the isotopic labeling.

O-Toluidine and M-Toluidine: Isomers of p-toluidine with the amino group at different positions on the benzene ring.

Aniline: A simpler aromatic amine without the methyl group, used as a reference compound in various studies.

The uniqueness of p-toluidine-D3 (methyl-D3) lies in its deuterium labeling, which provides valuable insights into reaction mechanisms and pathways that are not easily accessible with non-deuterated compounds.

Actividad Biológica

P-Toluidine-D3, also known as methyl-D3, is a deuterated derivative of p-toluidine, which is widely used in various biological and chemical research applications. This compound has garnered attention due to its unique isotopic labeling, allowing for enhanced tracking in metabolic studies and its potential implications in drug development and environmental studies. This article delves into the biological activity of P-Toluidine-D3, focusing on its chemical behavior, biological interactions, and relevant case studies.

P-Toluidine-D3 possesses similar chemical properties to its non-deuterated counterpart, p-toluidine. The presence of deuterium affects its physical and chemical behavior, influencing its reactivity in biological systems. Key reactions include:

- Oxidation : P-Toluidine-D3 can be oxidized to form various derivatives such as 4,4’-dimethylazobenzene and 4,4’-dimethylazoxybenzene. These reactions are crucial for understanding the metabolic pathways involving this compound.

- Reduction : Reduction processes can convert P-Toluidine-D3 into its corresponding amine derivatives, which may exhibit different biological activities.

- Electrophilic Substitution : The amino group in P-Toluidine-D3 can participate in electrophilic substitution reactions, leading to the formation of substituted aromatic compounds that may have distinct biological effects.

The mechanism of action for P-Toluidine-D3 involves its interactions with various molecular targets in biological systems. The deuterium labeling allows researchers to trace the compound through metabolic pathways, providing insights into its behavior and effects within organisms. Notably, the amino group facilitates hydrogen bonding and enhances electrophilic reactivity, which can influence how the compound interacts with proteins and enzymes in biological contexts.

Toxicological Studies

Research has indicated that P-Toluidine-D3 exhibits moderate acute toxicity, primarily due to its ability to induce methemoglobinemia. In studies involving rats and cats, it was observed that exposure to this compound led to elevated levels of methemoglobin formation, which is a significant indicator of toxicity .

| Species | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Rats | 985 | Methemoglobinemia |

| Cats | 25 | Elevated methemoglobin levels |

This toxicity profile highlights the importance of careful handling and assessment of P-Toluidine-D3 in both laboratory and industrial settings.

Metabolic Studies

P-Toluidine-D3 has been employed in metabolic studies to trace the pathways and interactions of p-toluidine within biological systems. The isotopic labeling facilitates the tracking of metabolic products and provides a clearer understanding of how this compound is processed by living organisms . Such studies are critical for elucidating the pharmacokinetics of potential therapeutic agents derived from p-toluidine.

Implications in Drug Development

The incorporation of deuterium into organic compounds like P-Toluidine-D3 has been shown to improve their absorption, distribution, metabolism, and excretion (ADME) properties. This enhancement is particularly beneficial in medicinal chemistry as it can lead to more effective drug candidates with improved safety profiles . For instance, compounds labeled with deuterium often exhibit altered lipophilicity and acidity compared to their non-deuterated versions, which can significantly impact their pharmacological properties .

Propiedades

IUPAC Name |

4-(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXMPPFPUUCRFN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.